

solubility of 2-Amino-5-methylnicotinic acid in various solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methylnicotinic acid

Cat. No.: B112739

[Get Quote](#)

Solubility of 2-Amino-5-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **2-Amino-5-methylnicotinic acid**. Due to the limited availability of public data on this specific compound, this document focuses on predicted solubility based on structural analogs and provides a comprehensive, generalized experimental protocol for researchers to determine the solubility in various solvents.

Introduction to the Solubility of 2-Amino-5-methylnicotinic Acid

2-Amino-5-methylnicotinic acid is a substituted pyridine carboxylic acid. Its chemical structure, featuring both a basic amino group and an acidic carboxylic acid group, suggests amphoteric behavior, with solubility being significantly influenced by the pH of the solvent system. The methyl group at the 5-position is expected to slightly increase its lipophilicity compared to 2-aminonicotinic acid. Understanding the solubility of this compound is crucial for a variety of applications, including:

- Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation development.

- Chemical Synthesis: Knowledge of solubility is essential for reaction setup, purification, and crystallization processes.
- Analytical Chemistry: Method development for quantification and analysis relies on understanding the compound's solubility in different mobile phases.

Predicted Solubility Profile

While specific experimental data for **2-Amino-5-methylnicotinic acid** is not available, we can infer its likely solubility behavior by examining structurally related compounds.

- Nicotinic Acid: Generally soluble in water and polar organic solvents.
- 5-Methylnicotinic Acid: Described as sparingly soluble in water (0.083 g/L at 25°C) and moderately soluble in polar organic solvents and hot water.
- Amino Acids: Exhibit zwitterionic character, with solubility being lowest at their isoelectric point and increasing in acidic or basic solutions.

Based on these analogs, **2-Amino-5-methylnicotinic acid** is predicted to have:

- Low to moderate intrinsic solubility in water. The presence of both a polar amino and carboxylic acid group is countered by the aromatic ring and the methyl substituent.
- pH-dependent aqueous solubility. Solubility is expected to be minimal at its isoelectric point and increase significantly at pH values above and below this point due to salt formation.
- Solubility in polar organic solvents. Solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving the compound.
- Limited solubility in non-polar organic solvents. Solvents like hexane and toluene are unlikely to be effective.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for **2-Amino-5-methylnicotinic acid** has been published. The following table is provided as a template for researchers to populate with their own experimental data.

Solvent	Temperatur e (°C)	Solubility (g/L)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method
Water (pH 7.0)	25	Data not available	Data not available	Data not available	Shake-Flask
0.1 M HCl (pH 1.0)	25	Data not available	Data not available	Data not available	Shake-Flask
0.1 M NaOH (pH 13.0)	25	Data not available	Data not available	Data not available	Shake-Flask
Methanol	25	Data not available	Data not available	Data not available	Shake-Flask
Ethanol	25	Data not available	Data not available	Data not available	Shake-Flask
Dimethyl Sulfoxide	25	Data not available	Data not available	Data not available	Shake-Flask
Acetonitrile	25	Data not available	Data not available	Data not available	Shake-Flask
Acetone	25	Data not available	Data not available	Data not available	Shake-Flask

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

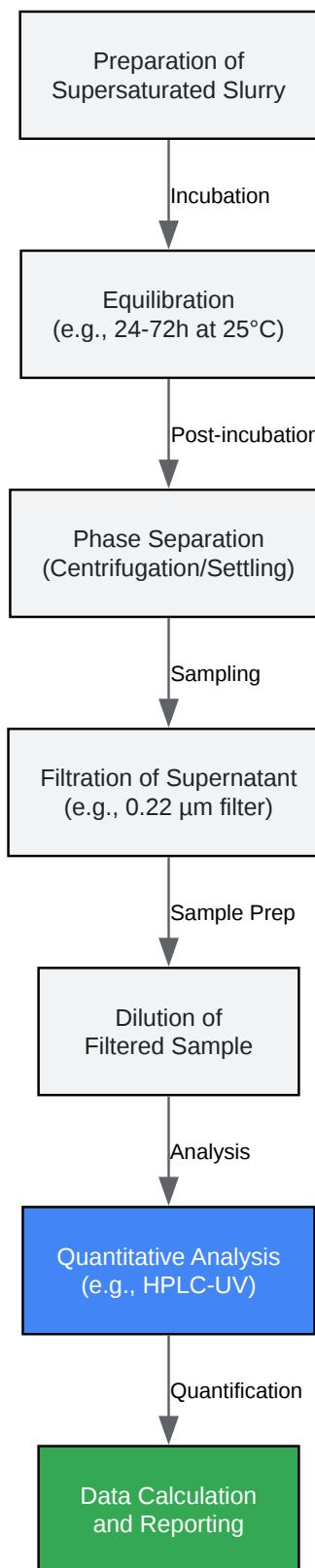
This section details a generalized protocol for determining the equilibrium solubility of **2-Amino-5-methylnicotinic acid**. This method is widely accepted and recommended by regulatory bodies.

Materials and Equipment

- **2-Amino-5-methylnicotinic acid** (solid)
- Selected solvents (e.g., water, buffered solutions at various pHs, organic solvents)

- Analytical balance
- Vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure


- Preparation of Saturated Solutions:
 - Add an excess amount of solid **2-Amino-5-methylNicotinic acid** to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample from the supernatant using a syringe.

- Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
- Quantification:
 - Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
 - Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of **2-Amino-5-methylNicotinic acid**.
 - Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Data Analysis:
 - Calculate the solubility of **2-Amino-5-methylNicotinic acid** in the respective solvent, taking into account the dilution factor.
 - Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).
 - Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **2-Amino-5-methylNicotinic acid**.

[Click to download full resolution via product page](#)

Experimental workflow for the shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for **2-Amino-5-methylNicotinic acid** remains to be published, this technical guide provides a robust framework for researchers to understand its predicted solubility and to experimentally determine this critical physicochemical property. The provided experimental protocol, based on the well-established shake-flask method, offers a reliable approach for generating accurate and reproducible solubility data in a variety of solvent systems. The generation of such data will be invaluable for the future development and application of this compound.

- To cite this document: BenchChem. [solubility of 2-Amino-5-methylNicotinic acid in various solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112739#solubility-of-2-amino-5-methylNicotinic-acid-in-various-solvents\]](https://www.benchchem.com/product/b112739#solubility-of-2-amino-5-methylNicotinic-acid-in-various-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com